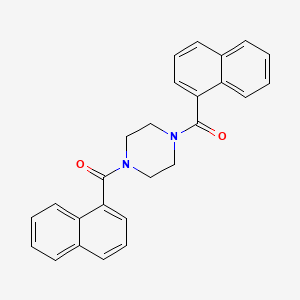

1,4-di-1-naphthoylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c29-25(23-13-5-9-19-7-1-3-11-21(19)23)27-15-17-28(18-16-27)26(30)24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTCQXMKLFSWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1,4 Di 1 Naphthoylpiperazine

Classical Amidation Approaches for Piperazine (B1678402) N-Acylation

Traditional methods for N-acylation remain fundamental in organic synthesis due to their reliability and the accessibility of starting materials. These approaches typically involve the reaction of piperazine with an activated form of 1-naphthoic acid.

The most direct and widely used method for the N-acylation of amines is the reaction with an acyl halide. For the synthesis of 1,4-di-1-naphthoylpiperazine, this involves the condensation of piperazine with two equivalents of 1-naphthoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. researchgate.net

The process begins with the preparation of 1-naphthoyl chloride from 1-naphthoic acid, often by treatment with thionyl chloride or oxalyl chloride. google.comchemicalbook.comgoogle.com The subsequent reaction with piperazine is robust and generally high-yielding. A variety of primary and secondary amines can be acylated using this method, achieving yields often exceeding 85%. researchgate.net The choice of base and solvent is crucial for optimizing the reaction conditions. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate. researchgate.netchemicalbook.com Dichloromethane or toluene (B28343) are frequently used as solvents. chemicalbook.com

The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of 1-naphthoyl chloride, followed by the elimination of a chloride ion. The base plays a critical role in scavenging the HCl produced, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

| Parameter | Condition | Purpose/Rationale | Typical Yield |

| Acylating Agent | 1-Naphthoyl chloride | Highly reactive electrophile for efficient acylation. | >85% |

| Base | Triethylamine, Sodium Carbonate | Neutralizes HCl byproduct, preventing amine protonation. | |

| Solvent | Dichloromethane, Toluene | Provides a medium for the reaction; chosen for solubility and non-reactivity. | |

| Stoichiometry | Piperazine:Acyl Halide (1:2.2) | A slight excess of the acyl halide ensures complete di-substitution. | |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

This table presents generalized conditions for the acylation of secondary amines based on standard Schotten-Baumann protocols. researchgate.netchemicalbook.com

1-Naphthoic anhydride (B1165640) serves as an alternative acylating agent to the more reactive acyl halides. While acyl anhydrides are generally less reactive than their halide counterparts, they offer the advantage of producing a carboxylic acid byproduct, which is less corrosive than HCl. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a naphthoate salt.

For the synthesis of the target molecule, two equivalents of 1-naphthoic anhydride would be required per equivalent of piperazine. The reaction may require heating to proceed at a reasonable rate. The 1-naphthoic acid byproduct must be neutralized by a base to drive the reaction to completion. While less common than the acyl halide method for this specific transformation, the use of anhydrides is a staple in organic synthesis, particularly for acylation reactions where milder conditions are preferred. nih.govnih.gov

Carbodiimide-mediated coupling represents a very mild and versatile method for forming amide bonds directly from a carboxylic acid and an amine, thus avoiding the need to prepare a more reactive acyl derivative first. In this context, this compound would be synthesized from 1-naphthoic acid and piperazine.

Commonly used carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxylic acid (1-naphthoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the piperazine nitrogen. To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. This method is renowned for its mild conditions and is a cornerstone of peptide synthesis, making it well-suited for the acylation of piperazine.

| Reagent | Function |

| 1-Naphthoic Acid | Carboxyl group source for the acyl moiety. |

| Piperazine | Amine source for the amide bond formation. |

| Carbodiimide (DCC, EDC) | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Additive (HOBt, HOSu) | Suppresses side reactions and improves yield by forming a more stable active ester. |

| Solvent (DMF, Dichloromethane) | Provides a non-protic environment for the coupling reaction. |

This table outlines the roles of key reagents in a typical carbodiimide-mediated coupling reaction.

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry seeks to improve upon classical methods by introducing catalytic systems and alternative energy sources to enhance efficiency, selectivity, and sustainability.

While palladium catalysis is famous for C-N bond formation (Buchwald-Hartwig amination), its application in N-acylation is a more niche but developing area. nih.govacs.orggyanvihar.org These methods can offer alternative pathways for amide synthesis under specific conditions. Palladium-catalyzed protocols could potentially enable the acylation of piperazine with 1-naphthoyl derivatives under milder conditions than traditional methods. The development of suitable ligands is key to the success of these catalytic cycles, which often involve oxidative addition, transmetalation, and reductive elimination steps. While direct palladium-catalyzed N-acylation of piperazine with a 1-naphthoyl source is not widely documented, the general principles of transition-metal catalysis offer a frontier for future route optimization.

Microwave-Assisted Synthesis

The application of microwave irradiation is a well-established technique for accelerating a wide range of organic reactions. nih.govnih.govresearchgate.net In the context of synthesizing this compound, classical amidation reactions can be significantly enhanced. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. shd-pub.org.rsrsc.org The efficient and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. For example, the condensation of piperazine with 1-naphthoyl chloride could likely be completed in minutes under microwave irradiation, offering a substantial improvement in throughput.

| Method | Typical Reaction Time | Key Advantage |

| Conventional Heating | Hours | Well-established, simple setup. |

| Microwave Irradiation | Minutes | Drastic reduction in reaction time, often higher yields, improved energy efficiency. nih.gov |

This table provides a comparison between conventional and microwave-assisted synthesis approaches.

Sonochemical Synthesis

Sonochemistry utilizes the power of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. ucl.ac.ukmdpi.com Applying sonication to the synthesis of this compound could promote the reaction between piperazine and the acylating agent. This method is considered a form of "green chemistry" as it can often facilitate reactions at lower bulk temperatures and with shorter reaction times, sometimes even in the absence of a catalyst. scispace.comrsc.org The physical effects of cavitation can also help to de-agglomerate solid reactants and keep surfaces clean, which can be beneficial in heterogeneous reaction mixtures.

Green Chemistry Approaches and Sustainable Synthesis Methods

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.netnih.gov The synthesis of this compound can be made more sustainable through several approaches.

Solvent Selection and Solvent-Free Conditions: Conventional synthesis often employs hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. nih.gov For amide synthesis, water is a particularly attractive solvent due to its non-toxic and non-flammable nature. rsc.org Furthermore, performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry) or using microwave irradiation, can eliminate solvent waste entirely. semanticscholar.org

Catalytic and Energy-Efficient Methods: The development of catalytic methods is a cornerstone of green chemistry. semanticscholar.org Instead of stoichiometric coupling agents, which generate significant waste, catalytic approaches are sought. Biocatalytic routes, using enzymes like lipase, have been explored for forming amide bonds under mild, aqueous conditions, though yields can sometimes be a challenge.

To enhance energy efficiency, microwave-assisted and ultrasound-assisted syntheses are valuable techniques. semanticscholar.org These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. semanticscholar.orgcore.ac.uk One-pot multicomponent reactions, where reactants are combined in a single step to form the final product, improve process efficiency and reduce waste from intermediate purification steps. core.ac.ukscirp.org

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Dichloromethane (DCM), Chloroform | Water, Ethanol, or Solvent-free |

| Reagent | Stoichiometric coupling agents (e.g., DCC) | Heterogeneous or Biocatalyst |

| Energy Source | Conventional heating (reflux) | Microwave or Ultrasound Irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste | High (byproducts from coupling agents) | Low (recyclable catalyst, minimal byproducts) |

Purification and Isolation Techniques for Research-Scale Production (e.g., Chromatography)

The isolation and purification of this compound on a research scale are critical to obtaining a compound of high purity for analysis and further use. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatography: Column chromatography is a fundamental technique for purifying organic compounds. khanacademy.org A stationary phase, typically silica (B1680970) gel, is packed into a column, and a solvent mixture (mobile phase) is used to elute the components of the crude reaction mixture at different rates. For a relatively non-polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. beilstein-journals.org The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. biotech-asia.org

Recrystallization: For solid compounds, recrystallization is an effective and often preferred method for achieving high purity. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solution. The selection of an appropriate solvent or solvent system is crucial for the success of this technique.

Sample Preparation: Prior to any purification technique, proper sample preparation is essential to protect the equipment and improve the efficiency of the separation. sigmaaldrich.com This typically involves filtering the crude reaction mixture to remove any particulate matter or insoluble byproducts, which can prevent clogging of a chromatography column. sigmaaldrich.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

| Typical Rf of Product | ~0.4 (in 8:2 Hexane:Ethyl Acetate) |

| Post-Purification Step | Solvent removal under reduced pressure followed by drying in vacuo |

Scale-Up Considerations for Efficient this compound Synthesis

Transitioning the synthesis of this compound from a research laboratory setting to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Process Optimization and Safety: A key consideration in scale-up is the avoidance of techniques that are difficult to implement on a large scale, such as column chromatography. nih.gov Therefore, the reaction and workup procedures must be optimized to yield a product that can be easily isolated with high purity through methods like direct precipitation or recrystallization. nih.govucc.ie Heat transfer also becomes a critical issue in large reactors; exothermic reactions must be carefully controlled through slow, temperature-monitored addition of reagents to prevent dangerous temperature spikes. nih.govtue.nl

Solvent and Reagent Choice: The choice of solvents and reagents has significant economic and environmental implications at scale. The use of greener, less hazardous, and easily recoverable solvents is prioritized. ucc.ie The development of robust workup procedures that minimize solvent usage and facilitate product isolation is crucial. nih.gov

Continuous Flow Synthesis: Modern approaches to chemical manufacturing increasingly utilize continuous flow synthesis instead of traditional batch processing. In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a tube or channel. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and allows for easier scaling by simply extending the operation time or using parallel reactor lines. ucc.ietue.nl This method can be particularly advantageous for managing the heat generated during the acylation of piperazine.

Advanced Structural Elucidation and Conformational Analysis of 1,4 Di 1 Naphthoylpiperazine

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Packing

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides the most definitive and detailed information about the three-dimensional atomic and molecular structure of a crystalline material. creative-biostructure.comcarleton.edufzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles. creative-biostructure.comcarleton.eduuol.de

The result is a detailed model of the molecule's structure and its arrangement within the crystal lattice, known as the unit cell. uol.deub.edu This technique is indispensable for obtaining an unambiguous picture of the solid-state conformation of 1,4-di-1-naphthoylpiperazine.

Key torsional angles in this compound include:

Those defining the orientation of the naphthyl groups relative to the amide plane.

Those describing the puckering of the piperazine (B1678402) ring (e.g., a chair or boat conformation).

The angles around the C-N amide bonds, which indicate the degree of planarity.

Analysis of these angles provides a static snapshot of the molecule's preferred geometry in the crystalline state. biorxiv.orgnih.gov This information can be compared with computational models and data from dynamic NMR studies to build a comprehensive understanding of the molecule's conformational landscape.

The following table provides a hypothetical example of crystallographic data that could be obtained for this compound.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Piperazine Ring Conformation | The puckering of the six-membered ring. | Chair |

| Amide Bond Torsion Angle (ω) | Describes rotation around the C-N bond. | ~180° (trans) |

| Naphthyl-Carbonyl Torsion Angle | Orientation of the naphthyl group relative to the carbonyl. | Varies |

Crystal engineering is the design and synthesis of new solids with desired properties based on an understanding of intermolecular interactions. ias.ac.inusherbrooke.ca The arrangement of this compound molecules in the crystal lattice is dictated by a variety of non-covalent interactions. rsc.orgnih.gov SCXRD reveals the precise nature and geometry of these interactions, which can include:

π-π Stacking: Interactions between the electron-rich naphthyl rings of adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen groups and the oxygen atoms of the carbonyl groups.

Van der Waals Forces: General attractive or repulsive forces between molecules. ias.ac.in

Understanding these interactions is crucial for rationalizing the observed crystal packing and for designing new materials with specific properties. ias.ac.inrsc.org For example, controlling the π-π stacking interactions could influence the material's electronic or optical properties. The study of these intermolecular forces provides insight into how supramolecular structures are formed from individual molecular building blocks. fzu.czau.dk

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and obtaining a unique molecular fingerprint. nih.gov The spectra arise from the vibrations of chemical bonds, which are quantized and characteristic of the bond type and its environment. nih.gov For this compound, these techniques are crucial for confirming the presence of the key amide linkages and the constituent piperazine and naphthyl moieties.

IR and Raman spectroscopy are complementary. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. mt.comphotothermal.com In a molecule with a center of symmetry like this compound might have in certain conformations, the rule of mutual exclusion would apply, meaning that vibrations that are IR active would be Raman inactive, and vice versa.

The N-acyl linkage (amide bond) within this compound is the most structurally significant feature besides the aromatic and heterocyclic rings. Its characterization is a primary goal of vibrational analysis. The amide group gives rise to several characteristic bands, most notably the C=O stretching vibration (Amide I band).

Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide. For tertiary amides like the N-acyl piperazine, the C=O stretching vibration is expected in the region of 1630–1685 cm⁻¹. tandfonline.com In N,N'-di-(β-benzoylethyl) piperazine, a related structure, this band appears at 1650 cm⁻¹. pjsir.org Its exact frequency is sensitive to the electronic effects of the naphthyl group and the conformation of the molecule, which influences the degree of resonance between the nitrogen lone pair and the carbonyl group.

Amide II and III Bands: These bands, which are prominent in secondary amides, are absent in tertiary amides like this compound because they involve N-H bending.

C-N Stretching Vibration: The stretching of the C-N bond of the amide is coupled with other vibrations and can be found in the fingerprint region, typically between 1250 cm⁻¹ and 1350 cm⁻¹.

In addition to the amide bands, the spectra would be rich with information from the other structural components:

Naphthyl Group Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching modes typically appear in the 1450–1600 cm⁻¹ region. researchgate.net

Piperazine Ring Vibrations: The C-H stretching vibrations of the piperazine ring's methylene (B1212753) groups occur just below 3000 cm⁻¹. The C-C and C-N stretching and various bending modes of the ring appear in the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of key vibrational modes for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| Aromatic C-H Stretch (Naphthyl) | 3050 - 3100 | IR, Raman | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch (Piperazine) | 2850 - 2960 | IR, Raman | From the -CH₂- groups of the piperazine ring. |

| Amide I (C=O Stretch) | 1640 - 1670 | IR (Strong), Raman | Position is sensitive to conformation and electronic effects. The most prominent band in the IR spectrum. tandfonline.com |

| Aromatic C=C Stretch (Naphthyl) | 1450 - 1600 | IR, Raman | A series of bands indicating the aromatic nature of the naphthyl rings. researchgate.net |

| CH₂ Scissoring (Piperazine) | ~1450 | IR, Raman | Bending vibration of the piperazine ring methylene groups. |

| Amide C-N Stretch | 1250 - 1350 | IR, Raman | Coupled vibration, characteristic of the N-acyl linkage. |

| Naphthyl Ring Breathing/Deformations | 700 - 1000 | Raman (Strong) | Provides fingerprint information for the naphthyl substituent. |

Given the complexity of the vibrational spectra for a molecule with numerous atoms, definitive assignment of each band to a specific molecular motion is challenging. Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable for this task. derpharmachemica.com

The standard workflow involves:

Geometry Optimization: The three-dimensional structure of different possible conformers (e.g., chair, boat, or twist-boat for the piperazine ring, and various rotational isomers of the naphthoyl groups) is optimized to find their minimum energy states. nepjol.info

Frequency Calculation: For each optimized conformer, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. nepjol.info These calculations typically employ a harmonic approximation, and the results are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental frequencies. scielo.org.mx

Potential Energy Distribution (PED) Analysis: PED analysis is used to determine the contribution of individual internal coordinates (like bond stretches or angle bends) to each calculated vibrational mode, allowing for unambiguous assignment. derpharmachemica.com

This computational approach is crucial not only for assigning the observed bands but also for discriminating between different conformers. Since each conformer has a unique 3D structure, it will also have a unique calculated vibrational spectrum. By comparing the experimentally measured IR and Raman spectra with the computationally predicted spectra for each possible conformer, the most likely conformation present in the sample can be identified. For N-acylated piperazines, this is particularly important for studying the energy barrier to rotation around the amide C-N bond and the ring inversion of the piperazine core. nih.govrsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for deducing its structure through the analysis of fragmentation patterns. preprints.org

High-Resolution Mass Spectrometry (HRMS), often using analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). preprints.org This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula.

For this compound (C₃₀H₂₆N₂O₂), HRMS is the definitive method to confirm its elemental composition. The theoretical exact masses for its protonated and sodiated molecular ions are presented in the table below. Observing an ion with an m/z value that matches one of these theoretical values to within a few ppm would provide unambiguous confirmation that the correct compound has been synthesized. nih.gov

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| Protonated Molecule [M+H]⁺ | [C₃₀H₂₇N₂O₂]⁺ | 447.20670 |

| Sodiated Molecule [M+Na]⁺ | [C₃₀H₂₆N₂O₂Na]⁺ | 469.18865 |

| Molecular Ion [M]⁺• (for EI) | [C₃₀H₂₆N₂O₂]⁺• | 446.19888 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the "precursor ion," usually the molecular ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting "product ions" are analyzed. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For N,N'-disubstituted piperazines, fragmentation is typically initiated at the nitrogen atoms of the piperazine ring. nih.govresearchgate.net A plausible fragmentation pathway for this compound would involve several key cleavages:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the naphthyl group, leading to the formation of a naphthoyl cation (C₁₁H₇O⁺, m/z 155) or the loss of a naphthoyl radical.

Amide Bond Cleavage: Scission of the amide C-N bond, resulting in the formation of an N-naphthoylpiperazine fragment ion.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic cleavage. A common pathway in N,N'-disubstituted piperazines is the cleavage across the ring to produce fragment ions containing portions of the piperazine core. tandfonline.com A characteristic ion at m/z 56 (C₃H₆N)⁺ is often observed for piperazine derivatives. tandfonline.com

By analyzing the product ion spectrum, the structural integrity of the synthesized molecule can be confirmed piece by piece, verifying the connection of the two naphthoyl groups to the central piperazine ring.

Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) if applicable)

The parent molecule, this compound, is achiral and therefore will not exhibit a response in chiroptical spectroscopy. However, these techniques would become essential if chiral derivatives of the molecule were synthesized. Chirality could be introduced, for example, by using a substituted, chiral piperazine core (e.g., 2-methylpiperazine) or by introducing a stereocenter on a substituent of the naphthyl rings.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. nih.gov A CD spectrum provides information about the stereochemistry of a molecule. For a chiral derivative of this compound, the strong UV absorption of the naphthyl chromophores would likely lead to intense CD signals (Cotton effects). The sign and magnitude of these signals would be exquisitely sensitive to the absolute configuration of the stereocenters and the preferred conformation of the molecule in solution. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. CD and ORD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the chiral nature of a molecule.

In the context of chiral derivatives, comparing experimental CD/ORD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for different stereoisomers would be a powerful method to determine the absolute configuration of the synthesized chiral molecule. nih.govacs.org

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 1,4 Di 1 Naphthoylpiperazine

Hydrolytic Stability and Degradation Pathways of the N-Acyl Linkage

The N-acyl linkages in 1,4-di-1-naphthoylpiperazine are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bonds. This reaction regenerates the parent piperazine (B1678402) and 1-naphthoic acid. The stability of these linkages is a critical consideration in synthetic manipulations and long-term storage.

Research on analogous N-acyl amino acid amides has revealed that remote amide bonds can be surprisingly unstable, even under mild acidic conditions such as trifluoroacetic acid (TFA)/water mixtures at room temperature. masterorganicchemistry.com The rate of this hydrolysis is significantly influenced by the electronic nature of the acyl group. masterorganicchemistry.com Electron-rich aromatic acyl groups, such as the naphthoyl group, can accelerate this hydrolysis. masterorganicchemistry.com The proposed mechanism for this acid-catalyzed hydrolysis involves the intermediacy of an oxazolinium ion, which facilitates the cleavage. masterorganicchemistry.com This suggests that the N-terminal acylation of peptides with such groups could lead to unwanted peptide truncation during synthesis or storage. masterorganicchemistry.com Traditional acid- and base-catalyzed hydrolysis is a known challenge for heterocyclic ring systems and their derivatives. ucalgary.ca In some cases, cyclative cleavage of a piperazine amide linker can be induced by treatment with TFA, leading to the formation of new heterocyclic structures. jove.com

Table 1: Factors Influencing Hydrolytic Stability of the N-Acyl Linkage

| Factor | Effect on Stability | Rationale | Citation |

|---|---|---|---|

| pH | Decreased under acidic or basic conditions | Catalysis of amide bond cleavage. | masterorganicchemistry.comucalgary.ca |

| Acyl Group Electronics | Decreased with electron-donating groups | The electron-rich naphthoyl group can accelerate hydrolysis, potentially via stabilized intermediates. | masterorganicchemistry.com |

| Temperature | Decreased with increasing temperature | Provides activation energy for the hydrolysis reaction. |

| Solvent | Increased rate in protic solvents (e.g., water) | Water acts as the nucleophile in the hydrolysis reaction. | masterorganicchemistry.com |

Reductive Transformations and Derivatization Strategies

The amide carbonyl groups in this compound are key sites for reductive transformations. These reactions serve as a powerful derivatization strategy, converting the planar, electron-withdrawing amide groups into flexible, electron-donating amine linkages.

The most common and potent reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comrsc.org The reduction of tertiary amides, such as those in this compound, with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. csic.esscispace.com This is followed by coordination of the oxygen to aluminum and subsequent elimination to form a transient iminium ion intermediate. csic.esscispace.com A second hydride equivalent then attacks the iminium ion, yielding the final tertiary amine. csic.esscispace.com This transformation converts this compound into 1,4-bis((naphthalen-1-yl)methyl)piperazine, a compound with significantly different stereoelectronic properties.

Catalytic hydrogenation offers a more scalable and environmentally friendly alternative to metal hydrides. rsc.orgchemistrysteps.com Depending on the catalyst and conditions, different outcomes are possible. Ruthenium-based catalysts are particularly effective for amide hydrogenation. researchgate.net Some systems can achieve the same transformation as LiAlH₄, reducing the carbonyl to a methylene (B1212753) group. chemistrysteps.com However, other catalytic systems can promote the hydrogenolysis (cleavage) of the C-N amide bond, which would decompose this compound into piperazine and 1-naphthylmethanol. researchgate.netnih.gov

Table 2: Comparison of Reductive Methods for this compound

| Method | Reagent(s) | Product(s) | Key Features | Citation(s) |

|---|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄2. H₂O workup | 1,4-bis((naphthalen-1-yl)methyl)piperazine | High-yielding, versatile, but requires stoichiometric strong reductant and careful handling. | youtube.comrsc.orgcsic.es |

| Catalytic Hydrogenation (C=O Reduction) | H₂, Heterogeneous Catalyst (e.g., Ru-based) | 1,4-bis((naphthalen-1-yl)methyl)piperazine | Atom-efficient, scalable, "greener" alternative. Product selectivity can be a challenge. | rsc.orgchemistrysteps.com |

| Catalytic Hydrogenation (C-N Cleavage) | H₂, Homogeneous Catalyst (e.g., Ru-complex) | Piperazine + 1-Naphthylmethanol | Results in fragmentation of the molecule. Useful if parent molecules are desired. | researchgate.netnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthoyl Moieties

The two naphthalene (B1677914) rings are electron-rich aromatic systems that can undergo electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in these reactions. rsc.org Substitution on the naphthalene ring occurs more readily at the 1-position (alpha-position) than the 2-position (beta-position) because the carbocation intermediate for alpha-substitution is more stable, allowing for resonance structures that keep one benzene ring fully aromatic. rsc.orggoogle.com

Common electrophilic substitution reactions include:

Nitration : Reaction with nitric acid and sulfuric acid typically yields the 1-nitronaphthalene (B515781) derivative. scispace.com

Halogenation : Bromination or chlorination, often in a solvent like carbon tetrachloride (CCl₄), proceeds readily without a Lewis acid catalyst to give the 1-halo derivative. scispace.comnih.gov

Sulfonation : The reaction with sulfuric acid is temperature-dependent. At lower temperatures (e.g., 80°C), the kinetically favored 1-naphthalenesulfonic acid is the main product. At higher temperatures (e.g., 160°C), the thermodynamically favored 2-naphthalenesulfonic acid predominates. google.com

Friedel-Crafts Acylation : This reaction is sensitive to the solvent used. Acylation in carbon disulfide favors substitution at the 1-position, while the same reaction in nitrobenzene (B124822) favors the 2-position, attributed to the formation of a bulky reagent-solvent complex. scispace.com

While the amide nitrogen's lone pair delocalization reduces the reactivity of the carbonyl group, derivatization via nucleophilic substitution is conceptually possible if the carbonyl is activated. The corresponding 1-naphthoyl chloride, for instance, readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. chemistrysteps.comchemrxiv.org

Oxidative Reactivity and Chemical Stability Considerations (excluding in vivo biological metabolism or toxicity)

The oxidative stability of this compound is primarily related to the reactivity of the piperazine ring. The C-H bonds on the carbon atoms adjacent to the piperazine nitrogens (the α-positions) are susceptible to oxidation.

Studies on similar N-acyl piperidines have shown that reaction with oxidizing agents like an iron(II)-hydrogen peroxide system can lead to the formation of the corresponding piperidin-2-ones (lactams). ojp.gov This transformation involves the oxidation of a C-H bond alpha to the nitrogen atom. Applying this to this compound, oxidation could potentially yield a mono- or di-lactam derivative, introducing a new carbonyl group into the piperazine ring. This represents a potential chemical degradation pathway under specific oxidative stress conditions. The naphthalene rings are generally stable to oxidation, but under harsh conditions can be cleaved to form phthalic anhydride (B1165640). scispace.com

Functionalization of the Piperazine Ring for Scaffold Diversification

While the nitrogen atoms of the piperazine core in the title compound are already functionalized, the carbon atoms of the ring offer sites for further derivatization to achieve scaffold diversification. Historically, piperazine-containing drugs have substituents almost exclusively at the nitrogen positions. researchgate.netqascf.com However, modern synthetic methods have enabled direct C-H functionalization of the piperazine ring. rsc.orgqascf.com

These advanced strategies provide new avenues for creating structural diversity:

Photoredox Catalysis : Using light and a photocatalyst (e.g., iridium-based), it is possible to activate a C-H bond adjacent to a piperazine nitrogen. rsc.orgqascf.com This generates an α-amino radical which can then couple with various partners, such as aryl, vinyl, or alkyl groups, to install new substituents on the piperazine ring. qascf.comresearchgate.net

Direct Lithiation : In the presence of a strong base like s-BuLi and a directing group (often an N-Boc group, though applicable in principle to other N-acyl groups), a proton can be abstracted from a carbon atom adjacent to the nitrogen. The resulting lithiated intermediate can then be trapped with a range of electrophiles to introduce new functional groups. qascf.com

These methods are powerful tools for diversifying the this compound scaffold without altering the core naphthoyl groups, allowing for the synthesis of novel derivatives with modified steric and electronic properties. google.com

Photochemical Reactivity and Light-Induced Transformations

The naphthoyl moieties in this compound contain the naphthalene chromophore, which is known to be photochemically active. The photochemistry of related naphthalimide derivatives has been studied extensively and provides insight into potential light-induced transformations. youtube.com

Upon absorption of UV light, the naphthalene chromophore is promoted to an excited state. This excited state can undergo several processes:

Photoinduced Electron Transfer (PET) : The excited naphthalene ring can act as either an electron donor or acceptor. In the presence of a suitable partner, an electron can be transferred, generating a radical ion pair. For example, studies on naphthol-naphthalimide conjugates show that PET can occur from a naphthol donor to an excited naphthalimide acceptor. youtube.com This process could potentially occur between the two naphthoyl groups or with an external molecule, leading to subsequent chemical reactions.

Energy Transfer : Förster resonance energy transfer (FRET) can occur if there is another suitable chromophore in proximity. youtube.com

Radical Formation : The excited state can lead to the formation of radical species that initiate further reactions. Naphthalimide-based systems have been developed as photoinitiators for polymerization, where they generate radicals upon exposure to light.

For this compound, irradiation with UV light could lead to the formation of reactive intermediates, potentially resulting in degradation, isomerization, or cross-linking, depending on the reaction environment.

Rearrangement Reactions and Their Application in this compound Chemistry

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule. While a specific rearrangement of the this compound molecule itself is not prominently described, these reactions are crucial tools for synthesizing its precursors or creating diverse analogs.

Several named rearrangement reactions are employed to construct or modify piperazine-containing structures:

Curtius Rearrangement : This reaction converts a carboxylic acid (via an acyl azide) into an isocyanate, which can then be trapped by an alcohol or amine to form a urethane (B1682113) or urea, respectively. This could be used to synthesize a piperazine precursor from a suitably functionalized dicarboxylic acid.

Schmidt Reaction : Similar to the Curtius rearrangement, this reaction can convert carboxylic acids into amines, providing another route to piperazine precursors.

Beckmann Rearrangement : This reaction transforms an oxime into an amide. It is a classic method used in the synthesis of caprolactam and could be adapted for the synthesis of piperazinone-based structures.

Diaza-Cope and Stevens Rearrangements : These are powerful methods for constructing nitrogen-containing heterocyclic rings, including piperazine analogs, often involving the formation of new C-C or C-N bonds.

The application of these reactions lies in the strategic design of synthetic routes to novel derivatives. By employing rearrangements, chemists can access complex piperazine scaffolds that would be difficult to obtain through direct functionalization, thereby expanding the chemical space around the core this compound structure.

Theoretical and Computational Chemistry Investigations on 1,4 Di 1 Naphthoylpiperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of medium to large organic molecules. DFT calculations can be used to optimize the molecular geometry of 1,4-di-1-naphthoylpiperazine, predicting key structural parameters like bond lengths and angles.

For a molecule with multiple rotatable bonds, such as the amide C-N bonds and the bonds connecting the naphthyl groups, DFT can identify various stable conformers (e.g., chair vs. boat conformations of the piperazine (B1678402) ring) and calculate their relative energies. This helps in understanding the molecule's conformational preferences. For instance, studies on other piperazine derivatives have successfully used DFT (often with the B3LYP functional) to compare theoretical structural parameters with experimental X-ray diffraction data, showing good agreement.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard output of DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich naphthyl rings, while the LUMO may be distributed over the carbonyl groups of the naphthoyl moieties.

Illustrative DFT Data for a Piperazine Derivative The following table presents hypothetical data for this compound, based on typical results from DFT/B3LYP calculations on similar aromatic amide systems.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Total Dipole Moment | 2.5 D |

| Piperazine Ring Conformation | Chair |

This table is for illustrative purposes and represents typical values obtained for similar molecules.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions.

These high-level calculations are invaluable for benchmarking the results from more approximate methods like DFT. For this compound, ab initio calculations could be used to obtain a very precise energy difference between the most stable conformers. Furthermore, they are instrumental in predicting spectroscopic data. For example, ab initio methods can compute the vibrational frequencies corresponding to IR and Raman spectra with high accuracy, which, when compared with experimental spectra, helps confirm the molecule's structure. They can also predict NMR chemical shifts, aiding in the interpretation of experimental NMR data.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent) and at a certain temperature.

For this compound, MD simulations are crucial for exploring its vast conformational space. The piperazine ring can undergo chair-to-boat interconversions, and the large naphthoyl groups can rotate. MD can reveal the timescales of these motions and the energy barriers between different conformations. Analysis of the MD trajectory can yield information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration, which collectively describe the molecule's flexibility and average shape over time. Such simulations are particularly powerful when studying how the molecule's conformation changes upon interaction with other molecules or surfaces.

Illustrative MD Simulation Parameters The table below shows typical parameters that would be set for an MD simulation of this compound.

| Parameter | Setting | Purpose |

| Force Field | AMBER / CHARMM | Defines the potential energy function for atomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of a solvent environment. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of motions. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

This table is for illustrative purposes.

Molecular Recognition and Interaction Studies (e.g., host-guest binding to synthetic receptors)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonds, van der Waals forces, and π-π stacking. The structure of this compound, with its aromatic naphthyl groups and hydrogen bond-accepting carbonyl oxygens, makes it a candidate for host-guest chemistry.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. As mentioned, DFT and ab initio methods can calculate the vibrational frequencies that correspond to peaks in IR and Raman spectra. Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Furthermore, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can confirm or revise their structural assignments. For a molecule like this compound, this is particularly useful for assigning the numerous signals in its ¹H and ¹³C NMR spectra and for confirming the orientation of the naphthoyl groups relative to the piperazine ring. Machine learning models are also emerging as a way to predict spectroscopic properties with high efficiency, trained on large datasets of computationally generated spectra.

Illustrative Predicted Spectroscopic Data This table shows the kind of spectroscopic data that can be predicted computationally for this compound.

| Spectroscopy Type | Predicted Parameter | Typical Calculated Value |

| UV-Vis (TD-DFT) | λ_max (Electronic Transition) | ~280 nm (π-π* transition of naphthyl) |

| IR (DFT) | Carbonyl (C=O) Stretch | 1640-1660 cm⁻¹ |

| ¹³C NMR (GIAO) | Carbonyl Carbon (C=O) | 168-172 ppm |

| ¹H NMR (GIAO) | Piperazine Protons | 3.5-4.0 ppm |

This table is for illustrative purposes and represents typical values obtained for similar molecules.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry can be used to explore the mechanisms of chemical reactions. For this compound, this could include studying its synthesis or its potential degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Calculating the structure and energy of the transition state allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. Methods like DFT are commonly used to locate transition states and compute reaction barriers. This knowledge is vital for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of a chemical transformation involving this compound.

Exploration of Non Pharmacological Applications of 1,4 Di 1 Naphthoylpiperazine and Its Derivatives

Materials Science Applications

The unique combination of a rigid heterocyclic linker and large, planar aromatic surfaces in 1,4-di-1-naphthoylpiperazine and its analogues makes them attractive building blocks for advanced materials.

Integration into Polymer Architectures and Macromolecular Design

The piperazine (B1678402) ring is a versatile component in macromolecular design, often used as a linker to impart specific properties to a polymer chain. rsc.orgnih.gov Its incorporation can enhance rigidity and, due to its protonable nitrogen atoms, improve the aqueous solubility of the resulting macromolecules. nih.govacs.org The introduction of piperazine moieties into polymer backbones is a strategy used to modulate pharmacokinetic properties and acid-base characteristics in drug delivery systems. researchgate.net

When functionalized with large, rigid groups like naphthoyl units, the this compound scaffold can serve as a monomer or cross-linking agent to create polymers with high thermal stability and defined porosity. The introduction of naphthyl groups into polymer networks has been shown to enhance the cross-linking degree, creating smaller, more uniform pores. mdpi.com This is due to the bulky nature of the naphthyl moiety, which leads to inefficient packing of the polymer chains. mdpi.com Furthermore, the π-conjugated system of the naphthyl groups can improve the material's performance in specific applications, such as CO2 uptake and as cathodes in alkali-ion batteries. mdpi.comnih.gov The integration of such well-defined, aromatic-rich units is a key strategy in developing functional polymers for gas storage, separation, and energy applications. nih.govsigmaaldrich.com

Application in Organic Optoelectronics, Semiconducting Materials, and Photochromic Systems

Derivatives of the naphthoyl group, particularly 1,8-naphthalimides, are a significant class of organic molecules with applications in optoelectronics. rsc.orgrsc.org These compounds are known for their chemical stability and excellent thermal, optical, and photophysical properties. mdpi.com Their strong fluorescence, high quantum yields, and large Stokes shifts make them ideal candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgrsc.org The electronic properties of naphthalimide-based materials can be finely tuned by making structural modifications, which has led to their use as electron-transporting materials in organic electronics. rsc.org

Molecules based on naphthalimide and anthraquinone (B42736) have been developed as n-channel organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org These materials can be processed from solution and exhibit good electron mobilities. rsc.org The performance of organic semiconductors is critically dependent on their molecular structure, which influences charge carrier transport. nih.gov The large π-conjugated system provided by the two naphthoyl groups in this compound suggests its potential as a core structure for developing new organic semiconductor materials. acs.orgnrel.gov The design of novel organic functional materials often involves incorporating nitrogen heterocyclic fused ring compounds to enhance electron affinity. researchgate.net

Self-Assembly and Supramolecular Structures Utilizing this compound

Supramolecular self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The structure of this compound is well-suited for forming such assemblies. The two large, flat naphthyl groups can participate in π-π stacking interactions, while the piperazine core and its derivatives can form hydrogen bonds.

Piperazine itself has been shown to self-assemble with various carboxylic acids to form extensive three-dimensional supramolecular networks governed by hydrogen bonding. researchgate.net The combination of these interactions can guide the assembly of molecules into well-defined architectures like chains, sheets, or more complex three-dimensional structures. nih.gov The dynamic and reversible nature of these non-covalent bonds allows for the creation of materials that can be responsive to external stimuli such as pH or temperature. mdpi.com The ability to control the molecular organization of peptide sequences through such stimuli is a key area of research in creating advanced biomaterials. mdpi.com The rigid and symmetric nature of this compound could be exploited to create highly ordered, stable supramolecular polymers or organic gels.

Sensors and Probes Based on Naphthoyl-Piperazine Scaffolds

Derivatives based on naphthalimide-piperazine scaffolds have emerged as a prominent class of fluorescent chemosensors for detecting metal ions and changes in pH. mdpi.comrsc.org These sensors often operate on a photoinduced electron transfer (PET) mechanism. mdpi.com In the baseline state, an electron transfer occurs from the nitrogen atom of the piperazine ring to the excited naphthalimide fluorophore, quenching its fluorescence (an "off" state). mdpi.com

When the piperazine nitrogen is protonated in an acidic environment, the PET process is inhibited, causing a significant increase in fluorescence intensity (an "on" state). mdpi.com This "off-on" switching makes these compounds highly sensitive pH probes. mdpi.com Similarly, the piperazine moiety can act as a receptor that selectively binds to specific metal ions, such as Cu²⁺, Hg²⁺, and Al³⁺. mdpi.comfrontiersin.org This binding also disrupts the PET process, leading to a change in fluorescence that allows for the quantitative detection of the target ion. mdpi.comnih.gov Researchers have designed various naphthalimide-piperazine derivatives that function as either "turn-off" (quenching) or "turn-on" (enhancing) sensors with high selectivity and sensitivity, reaching detection limits in the nanomolar range. mdpi.comfrontiersin.org

| Sensor Name | Analyte | Sensing Mechanism | Detection Limit | Linear Range | Binding Constant (M⁻¹) | Reference |

|---|---|---|---|---|---|---|

| NI-1 | Cu²⁺ | Fluorescence Quenching (Off) | 1.5 x 10⁻⁸ M | 250 nM - 4.0 µM | 3.6 x 10⁵ | mdpi.comnih.gov |

| NI-1 | Hg²⁺ | Fluorescence Quenching (Off) | 8.8 x 10⁻⁸ M | 2 µM - 10 µM | 3.9 x 10⁴ | mdpi.comnih.gov |

| NI-1 | pH | Fluorescence Enhancement (On) | pKa = 4.98 | N/A | N/A | mdpi.com |

| NI-2 | Hg²⁺ | Fluorescence Enhancement (On) | 4.1 x 10⁻⁷ M | 1.3 µM - 25 µM | 8.3 x 10³ | mdpi.com |

| NI-2 | pH | Fluorescence Enhancement (On) | pKa = 2.91 | N/A | N/A | mdpi.com |

| NPA | Al³⁺ | Fluorescence Enhancement (On) | 2.03 x 10⁻⁸ M | N/A | N/A | frontiersin.org |

| NPA-Al³⁺ Complex | ClO⁻ | Fluorescence Quenching (Off) | 2.34 x 10⁻⁸ M | N/A | N/A | frontiersin.org |

Catalysis and Ligand Design

The design of molecularly defined catalytic centers is crucial for controlling the activity, productivity, and selectivity of transition metal complexes. researchgate.net Ligands play an essential role by modifying the electronic and steric environment of the metal catalyst. nih.gov

This compound as a Ligand in Metal-Catalyzed Reactions

The piperazine scaffold is a common feature in molecules designed for various chemical and biological applications. nih.govnih.gov In catalysis, the two nitrogen atoms of the piperazine ring can act as donors to coordinate with a transition metal center. This has been utilized in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-N bonds. acs.orgsemanticscholar.org A variety of piperazine-containing compounds have been used as nucleophiles or building blocks in the synthesis of complex molecules via palladium catalysis. nih.govacs.org

While not extensively studied as a ligand itself, the this compound structure possesses features that suggest potential in ligand design. It could function as a bidentate N,N-ligand through its two piperazine nitrogens. The large, rigid naphthoyl groups attached to these nitrogens would create a well-defined and sterically hindered pocket around the coordinated metal. This steric bulk can be a critical factor in controlling the selectivity of a catalytic reaction, for instance, by favoring a specific reaction pathway or by inducing asymmetry in enantioselective transformations. acs.org The development of new nitrogen- and oxygen-based ligand libraries is considered crucial for advancing catalysis with non-precious metals like nickel and copper. nih.gov The unique steric and electronic properties of this compound make it and its derivatives interesting candidates for inclusion in such libraries for screening in a variety of catalytic transformations. rsc.orgmdpi.com

Organocatalytic Applications of Modified Piperazine Derivatives

Chiral piperazine derivatives are valuable in asymmetric organocatalysis, facilitating the synthesis of enantiomerically pure compounds. Research has focused on developing efficient catalytic systems for creating these chiral structures.

A notable application is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent control over stereochemistry. dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be subsequently converted into the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cn This methodology is significant as it allows for the creation of structurally diverse chiral piperazines that can serve as organocatalysts or chiral building blocks. dicp.ac.cnrsc.org

Another approach involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method yields a broad range of chiral piperazines, including those with substitutions at various positions, achieving high enantioselectivity (up to 96% enantiomeric excess). nih.govresearchgate.net The practicality of these methods is demonstrated by their scalability and successful application in synthesizing complex chiral molecules. dicp.ac.cnnih.gov

Table 1: Asymmetric Synthesis of Chiral Piperazine Derivatives

| Precursor | Catalytic System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrazin-2-ols | Palladium-based catalyst | Chiral piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. | dicp.ac.cnrsc.org |

| Activated Pyrazines | Iridium-based catalyst | Chiral piperazines | High enantioselectivity (up to 96% ee) for a wide substrate scope. | nih.govresearchgate.net |

| N-Aryl Hydrazides | Chiral Phosphoric Acid | Atropisomeric N-aryl 1,2,4-triazoles | Asymmetric cyclodehydration with up to 91:9 er. | nih.gov |

Encapsulation in Zeolites or Frameworks for Heterogeneous Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, piperazine-based complexes can be encapsulated within porous materials like zeolites and metal-organic frameworks (MOFs). This approach enhances catalyst stability, prevents aggregation, and allows for easy separation and reuse.

The "ship-in-a-bottle" synthesis is a common technique where the catalyst is assembled inside the pores of the support material. For instance, iron(III) complexes containing piperazine-derivative ligands have been successfully encapsulated within the supercages of Zeolite-Y. doaj.orgresearchgate.net This is achieved using a flexible ligand methodology, where the metal ion and the ligand diffuse into the zeolite cavities and self-assemble into the final complex. researchgate.netasianpubs.org Characterization using techniques such as X-ray diffraction (XRD) and diffuse reflectance spectroscopy confirms that the zeolite's framework remains intact and that the complex is formed within the pores. researchgate.net These encapsulated systems have shown potential in hydrocarbon oxidation catalysis. doaj.orgresearchgate.net

Similarly, piperazine can be grafted onto MOFs to enhance their functional properties. Post-combustion carbon dioxide capture is one such application where piperazine-functionalized MOFs exhibit improved CO₂ adsorption characteristics. researchgate.net The amine groups in piperazine react with CO₂ to form carbamates, increasing the material's capture capacity. researchgate.net Other research has shown that functionalizing MOFs with piperazine can also significantly enhance methane (B114726) storage capacity. rsc.org

Table 2: Piperazine Derivatives in Heterogeneous Catalysis

| Support Material | Encapsulated/Grafted Species | Synthesis Method | Application | Reference |

|---|---|---|---|---|

| Zeolite Y | Fe(III)-piperazine-derived complexes | "Ship-in-a-bottle" | Hydrocarbon oxidation | doaj.orgresearchgate.net |

| Zeolite Y | Cu(II) complexes with benzoylpyridines | Flexible ligand method | Model for encapsulated catalysts | asianpubs.org |

| ZSM-5 Zeolite | Zinc or Zinc/Potassium | Ion exchange | Synthesis of piperazine from ethylenediamine | researchgate.net |

| MIL-101(Cr) MOF | Piperazine (grafted) | Post-synthetic modification | CO₂ capture | researchgate.net |

| MOF-505 analogue | Piperazine (functionalized linker) | Solvothermal synthesis | Methane storage | rsc.org |

Chemical Probes and Labeling Agents

Piperazine derivatives functionalized with fluorophores serve as effective chemical probes and labeling agents for in vitro assays. Their ability to interact with specific analytes and produce a measurable change in fluorescence makes them valuable tools in chemical analysis.

One class of such probes involves linking the piperazine moiety to a fluorescein (B123965) core. For example, 6-oxy-(acetyl piperazine) fluorescein (APF) was developed as a pre-column derivatizing reagent for the HPLC-based determination of free fatty acids. nih.gov The reaction between the probe and the carboxylic acids results in a fluorescently labeled product that can be easily detected. nih.gov Another fluorescein-based probe, fluorescein-core piperazine (FCP), has been used for the sensitive detection of jasmonic acid in plant samples. rsc.org

Naphthalimide-piperazine derivatives represent another important group of fluorescent probes. nih.gov These molecules can act as "on" or "off" fluorescent switches in response to changes in pH or the presence of specific metal ions like Hg²⁺ and Cu²⁺. nih.gov The fluorescence modulation is typically based on a photoinduced electron transfer (PET) mechanism, where the protonation of the piperazine nitrogen or its coordination with a metal ion alters the electron transfer process, leading to a change in fluorescence intensity. nih.gov

Table 3: Piperazine-Based Fluorescent Probes

| Probe Name/Class | Fluorophore | Analyte | Mechanism/Application | Reference |

|---|---|---|---|---|

| 6-oxy-(acetyl piperazine) fluorescein (APF) | Fluorescein | Free fatty acids | Pre-column fluorescent derivatization for HPLC. | nih.gov |

| Fluorescein-core piperazine (FCP) | Fluorescein | Jasmonic acid | Pre-column fluorescent derivatization for HPLC. | rsc.org |

| Naphthalimide-Piperazine Derivatives | Naphthalimide | pH, Hg²⁺, Cu²⁺ | "On-Off" fluorescent switch based on PET. | nih.gov |

| Piperazine-Based Red-Emitting Probe (PMR) | Rhodamine analogue | pH, ONOO⁻ | Mitochondria-immobilized pH sensor. | acs.org |

| Quaternary Piperazine-Substituted Rhodamines | Rhodamine | General imaging | Enhanced brightness by preventing TICT formation. | acs.org |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. beilstein-journals.orgscielo.br The synthesis of piperazine and its derivatives has been a key area where these technologies have been successfully applied.

Researchers have developed simplified, one-pot methods for synthesizing monosubstituted piperazines in flow reactors. researcher.lifenih.gov These processes can be accelerated using microwave irradiation, leading to significantly shorter reaction times compared to conventional heating in batch mode, while achieving comparable yields and purity. nih.govmdpi.com The development of prototype flow microwave reactors demonstrates the potential for scaling up the production of these valuable chemical building blocks for commercial purposes. nih.govmdpi.com

Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates. nih.gov The small reactor volumes minimize risks, and the precise control over reaction parameters (like residence time and temperature) allows for the optimization of reactions that are difficult to control in batch. beilstein-journals.org Continuous flow systems have been designed for various reactions involving piperazine derivatives, including multi-step syntheses of complex molecules, showcasing the technology's versatility. nih.govresearchgate.net

Table 4: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

| Reaction Type | Method | Reaction Time | Yield | Key Advantage of Flow | Reference |

|---|---|---|---|---|---|

| N-alkylation | Batch (Conventional Heating) | Several hours | Good | - | mdpi.com |

| N-alkylation | Flow (Microwave Irradiation) | Minutes | Comparable | Drastic reduction in reaction time. | mdpi.com |

| C-H Functionalization | Batch (Photoredox) | Not specified | Good | - | mdpi.com |

| C-H Functionalization | Flow (Photoredox) | Not specified | Good | Enables use of gaseous reagents, improved irradiation efficiency. | beilstein-journals.orgmdpi.com |

| Hydrogenation of Pyridine | Batch (High Pressure) | ~14 hours | High | - | patsnap.com |

| Hydrogenation of Pyridine | Microreactor (Continuous Flow) | ~100 seconds | >99.5% | Shorter time, milder conditions, higher safety. | patsnap.com |

Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The piperazine ring is a versatile and privileged scaffold used as a precursor or key intermediate in the synthesis of more complex organic molecules. nih.gov Its two nitrogen atoms provide handles for further functionalization, allowing for the construction of diverse molecular architectures.

Numerous synthetic methods have been developed to create substituted piperazines, which then serve as building blocks. organic-chemistry.org For example, 2-phenylpiperazine (B1584378) can be synthesized by reducing 3-phenyl-piperazin-2-one, which is formed from the reaction of bromo-phenyl-acetic acid ethyl ester with ethylenediamine. These substituted piperazines can then undergo further reactions, such as nucleophilic substitution or palladium-catalyzed carboamination, to build more elaborate structures.

The direct C-H functionalization of the piperazine ring is a powerful strategy for creating complex derivatives. mdpi.com Photoredox catalysis has enabled the C-H alkylation of carbamate-protected piperazines, providing access to α-functionalized products that are valuable intermediates. mdpi.com These methods highlight the role of piperazine not just as a passive core, but as an active participant in reactions that build molecular complexity. The resulting molecules find use in materials science, catalysis, and as ligands for metal complexes. nih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |

| 2,4-dichloropyrimidine |

| 2-phenylpiperazine |

| 3-phenyl-piperazin-2-one |

| 6-oxy-(acetyl piperazine) fluorescein (APF) |

| Amoxapine |

| Benzoylpyridine |

| Bromo-phenyl-acetic acid ethyl ester |

| Ciprofloxacin |

| Cyclizine |

| Ethylenediamine |

| Fluorescein |

| Fluorescein-core piperazine (FCP) |

| Itraconazole |

| Jasmonic acid |

| N-methylpiperazine |

| Naphthalimide |

| Oxatomide |

| Piperazine |

| Pyrazin-2-ol |

| Pyridine |

| Rhodamine |

| Trimetazidine |

| Zeolite Y |

Conclusion, Research Challenges, and Future Perspectives for 1,4 Di 1 Naphthoylpiperazine Systems

Summary of Key Research Findings and Methodological Advancements7.2. Unresolved Research Questions and Current Limitations7.3. Emerging Paradigms and Untapped Potential in 1,4-di-1-naphthoylpiperazine Chemistry7.4. Strategic Directions for Future Academic and Industrial Research Endeavors

Further investigation into this specific molecule would be required to build the body of knowledge necessary to address these topics.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton integration. For example, naphthoyl protons appear as multiplets in δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Cambridge Crystallographic Data Centre (CCDC) protocols are recommended for structural validation .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~427.2 g/mol) .

How can researchers investigate the biological activity of this compound, particularly its receptor-binding potential?

Advanced Research Question

- In Vitro Receptor Binding Assays : Use radioligand displacement studies (e.g., with serotonin or dopamine receptors). Prepare test solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Dose-Response Curves : Conduct at six concentrations (10 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., ketanserin for 5-HT₂A receptors) .

- Data Interpretation : Compare binding affinities to structurally related piperazines to infer SAR trends .

How should researchers resolve contradictions in solubility data for this compound across different solvents?

Advanced Research Question

- Systematic Solubility Testing : Prepare saturated solutions in 10 solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C. Shake for 24 hours, filter, and quantify via UV-Vis spectroscopy (λ = 270 nm) .

- Data Normalization : Account for solvent polarity (logP) and hydrogen-bonding capacity using Hansen solubility parameters.

- Contradiction Analysis : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Dynamics Simulations : Use software like GROMACS to predict membrane permeability (logP) and blood-brain barrier penetration. Parameterize force fields with DFT-optimized geometries .

- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, CYP450 inhibition, and P-gp substrate potential. Input SMILES strings derived from crystallographic data .

- Validation : Compare in silico results with experimental Caco-2 cell permeability assays .

How can researchers design and synthesize analogs of this compound to study structure-activity relationships (SAR)?

Advanced Research Question

- Core Modifications : Replace naphthoyl groups with substituted benzoyl or heteroaromatic moieties. Use Suzuki-Miyaura coupling for biphenyl variants .

- Piperazine Substituents : Introduce methyl or ethyl groups at non-critical positions to assess steric effects on receptor binding.

- High-Throughput Screening : Test analogs in 96-well plates against target receptors. Use statistical tools (e.g., PCA) to cluster activity patterns .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

How can crystallographic data resolve discrepancies in reported melting points of this compound?

Advanced Research Question

- Single-Crystal Analysis : Grow crystals via slow evaporation from ethanol. Submit to CCDC (e.g., deposition number CCDC-1990392) to confirm polymorphism .

- DSC-TGA Integration : Measure melting points under nitrogen flow (5°C/min) to detect decomposition events. Compare with literature values from peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products